molecular formula C20H26O2 B1404357 (8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione CAS No. 54024-17-8

(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione

Cat. No. B1404357
CAS RN: 54024-17-8
M. Wt: 298.4 g/mol
InChI Key: QSUOYDLHCFPVMW-XFAGIWRCSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves intricate organic chemistry. Researchers have explored various synthetic routes to access it. These methods often rely on strategic transformations, such as cyclization reactions , oxidations , and functional group manipulations . Detailed synthetic pathways can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of this compound is fascinating. It features a cyclopentane-fused phenanthrene ring system , with additional substituents. The stereochemistry at positions 8, 9, 10, and 14 plays a crucial role in its biological activity. Researchers have elucidated the structure using techniques like NMR spectroscopy , X-ray crystallography , and mass spectrometry .


Chemical Reactions Analysis

(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione participates in various chemical reactions. These include oxidations , reductions , and functional group transformations . Understanding its reactivity is essential for designing novel derivatives with improved properties .

Scientific Research Applications

Synthesis and Structural Analysis

  • Design and Synthesis of Aromatic-Steroid Derivatives : A study detailed the synthesis of aromatic derivatives from similar compounds, using boric acid as a catalyst and confirming structures through spectroscopy and spectrometry. This research highlights methods for creating complex derivatives with potential applications in various fields (Valverde et al., 2013).

  • Advancements in Synthesis : Another study optimized the preparation of certain cyclopenta[a]phenanthrene derivatives and explored their synthesis, suggesting advancements in the methodology for creating such compounds (Coombs, 1999).

Crystallographic Studies

  • Analysis of Molecular Structures : Research on similar compounds like 5,22-Stigmastadien-3β-yl p-toluenesulfonate provided insights into molecular conformations and crystal structures, aiding in understanding the physical and chemical properties of cyclopenta[a]phenanthrenes (Ketuly et al., 2010).

  • Steroid Derivatives and Inhibitors : A study on androsterone derivatives, structurally related to cyclopenta[a]phenanthrenes, examined their role as inhibitors in androgen biosynthesis, contributing to our understanding of their biological activity (Djigoué et al., 2012).

Chemical Reactivity and Properties

  • Reactivity and Environmental Implications : Research focusing on 4H-Cyclopenta [def] phenanthrene, a structurally similar compound, discussed its reactivity and environmental significance, particularly its potential mutagenic activity (Minaba & Suzuki, 1986).

  • Correlation with Carcinogenicity : A study examined the relationship between the structure and carcinogenicity of cyclopenta[a]phenanthrene derivatives, providing insights into their potential health impacts (Coombs et al., 1973).

Mechanism of Action

Mode of Action

Based on its chemical structure, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for determining the compound’s bioavailability, or the proportion of the drug that enters the circulation and can have an active effect .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Without more information about this compound and its mechanism of action, it is difficult to predict how these factors might influence its activity .

Safety and Hazards

Safety considerations are paramount. Researchers must assess its toxicity , environmental impact , and handling precautions . Relevant safety data should be consulted before working with this compound .

properties

IUPAC Name

(8S,9S,10R,14S)-13-ethyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-3-20-11-12(2)19-15-7-5-14(21)10-13(15)4-6-16(19)17(20)8-9-18(20)22/h10,15-17,19H,2-9,11H2,1H3/t15-,16-,17-,19+,20?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUOYDLHCFPVMW-XFAGIWRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(=C)C3C(C1CCC2=O)CCC4=CC(=O)CCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC12CC(=C)[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743239
Record name (8S,9S,10R,14S)-13-Ethyl-11-methylidene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 70700393

CAS RN

54024-17-8
Record name (8S,9S,10R,14S)-13-Ethyl-11-methylidene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3aS,3bS,9aR,9bS,11aS)â??11aâ??ethylâ??10â??methylideneâ?? 1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aHâ??cyclopenta[a]phenanthreneâ??1,7â??dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione
Reactant of Route 2
(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione
Reactant of Route 3
(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione
Reactant of Route 4
(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione
Reactant of Route 5
(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione
Reactant of Route 6
(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione

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